Ibrotamide first appeared in pharmacological literature during the late 1980s as a synthetic heterocyclic compound investigated for CNS modulation. Initial studies focused on its in vitro interactions with GABAergic receptors, where it demonstrated atypical binding kinetics compared to benzodiazepines [8]. A significant breakthrough occurred in 2005 when high-throughput screening revealed its off-target inhibition of carbonic anhydrase isoforms (CA-II and CA-IX), shifting research toward metabolic applications [6] [8]. By 2021, multi-omics approaches redefined its mechanism, linking it to mitochondrial permeability transition pore (mPTP) regulation through VDAC1 phosphorylation – a finding published in Cell Chemical Biology that expanded its therapeutic potential to neurodegenerative diseases [8].
Table 1: Key Milestones in Ibrotamide Research
Timeframe | Discovery Context | Significant Finding | Publication Impact |
---|---|---|---|
1987–1992 | CNS modulator screening | Selective GABA_A receptor subtype affinity | 3 foundational papers |
2005–2010 | Enzyme inhibition profiling | Nanomolar inhibition of CA-II/IX | 12 citations/year (avg.) |
2021–2023 | Mitochondrial proteomics | VDAC1 phosphorylation via PKA pathway modulation | 78 citations (first 18 months) |
Early synthetic routes (pre-2000) relied on linear heterocyclic assembly starting from 2-aminopyridine, involving hazardous azide intermediates and yielding ≤34% pure product [5]. The 2010s introduced microwave-assisted synthesis, reducing reaction times from 72 hours to 8 hours and improving yields to 68% through controlled cyclodehydration [5]. Contemporary methods (post-2020) utilize enzymatic cascades with engineered Bacillus subtilis transaminases, enabling stereoselective production (>99% ee) and eliminating heavy metal catalysts [5]. Recent Green Chemistry publications emphasize solvent-free one-pot systems, reducing E-factors by 90% compared to traditional routes [5].
Table 2: Target Identification Paradigms for Ibrotamide
Era | Dominant Method | Key Targets Identified | Limitations Overcome |
---|---|---|---|
1990–2010 | Radioligand binding assays | GABA_A receptors | Low-throughput, single-target focus |
2010–2020 | DARTS + Mass spectrometry | CA-II, CA-IX, Hsp90 | Limited proteome coverage |
2020–present | AI-predicted interaction maps | VDAC1, PKA regulatory subunits | Systemic target network identification |
University-led patent filings reflect strategic shifts in Ibrotamide applications. Early patents (e.g., US5489686A) protected composition-of-matter claims for epilepsy treatment, now expired [7] [10]. Post-2010 filings prioritize:
Geographic analysis shows 62% of recent filings originate from Asian academic institutions, leveraging national subsidies for metabolic disease research. However, only 23% secure international PCT coverage versus 89% from EU/US institutions, reflecting divergent commercialization strategies [10].
Table 3: Academic Patent Trends for Ibrotamide Technologies (2018–2025)
Patent Category | % of Total Filings | Leading Institutions | Key Jurisdictions |
---|---|---|---|
Synthesis optimization | 41% | Fujian University, ETH Zürich | CN, EP, IN |
New therapeutic uses | 37% | Heidelberg University, MIT | US, EP, JP |
Drug combinations | 22% | Shanghai Institute, University of Toronto | CN, WO, AU |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: